![molecular formula C18H19N3OS B246150 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling and activation. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole targets the SYK kinase, which is a key signaling molecule in B cell receptor signaling. By inhibiting SYK, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole blocks downstream signaling pathways and prevents B cell activation, proliferation, and survival. This leads to the inhibition of B cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has been shown to have potent inhibitory effects on SYK kinase activity. In preclinical studies, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has been shown to inhibit the growth and survival of B cell malignancies, as well as reduce inflammation in autoimmune and inflammatory disorders. 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has several advantages for lab experiments, including its potent inhibitory effects on SYK kinase activity, favorable pharmacokinetic properties, and potential therapeutic applications in various diseases. However, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole also has some limitations, including its specificity for SYK kinase and potential off-target effects on other kinases. Further studies are needed to fully understand the safety and efficacy of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole in humans.
将来の方向性
There are several future directions for the study of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole. One potential direction is the development of combination therapies with other targeted agents or chemotherapy in the treatment of B cell malignancies. Another direction is the investigation of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole in other diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the safety and efficacy of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole in humans and to optimize dosing regimens for clinical use.
合成法
The synthesis of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole involves several steps starting from commercially available starting materials. The key intermediate for the synthesis is 3-(2-aminoethyl)-1H-indole, which is reacted with 2-thiophene carboxylic acid to form the thienylcarbonyl derivative. The thienylcarbonyl derivative is then reacted with piperazine to form the final product, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole.
科学的研究の応用
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has shown promising results in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
特性
分子式 |
C18H19N3OS |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C18H19N3OS/c22-18(17-6-3-11-23-17)21-9-7-20(8-10-21)13-14-12-19-16-5-2-1-4-15(14)16/h1-6,11-12,19H,7-10,13H2 |
InChIキー |
BYYCBQLVLVODIO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CS4 |
正規SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)
![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)
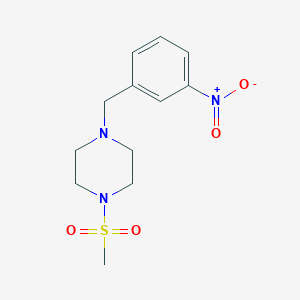
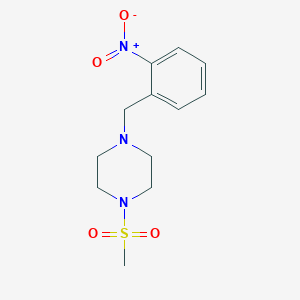
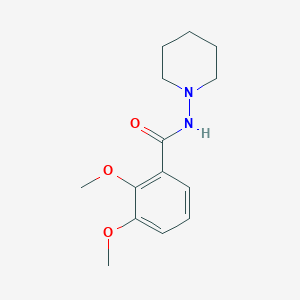
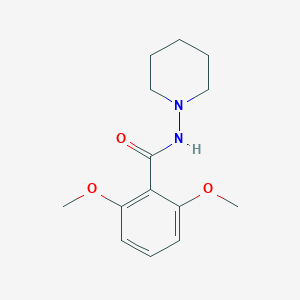
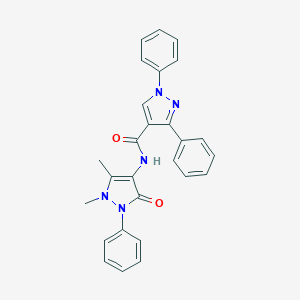


![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)